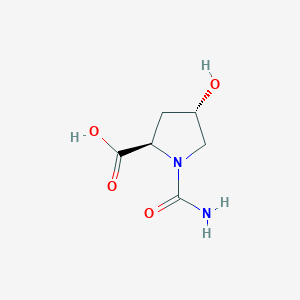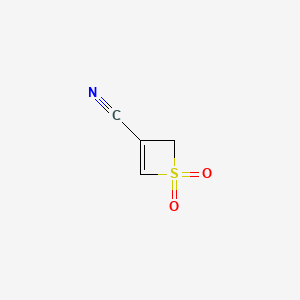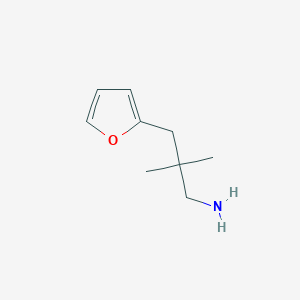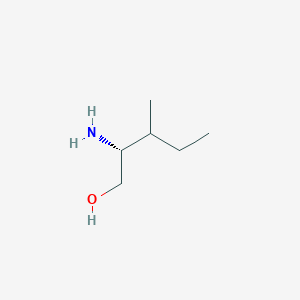
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride is a chemical compound belonging to the class of 1,4-dihydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride typically involves the Hantzsch pyridine synthesis, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Substitution reactions can introduce different substituents into the dihydropyridine ring, altering its chemical properties and biological activities.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include pyridine derivatives, which have significant applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Known for its biological activity and used in various chemical reactions.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Studied for its electrochemical properties and applications in organic synthesis.
Uniqueness: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.
Propiedades
Fórmula molecular |
C8H10ClNO3 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
1,4-dimethyl-6-oxopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(10)9(2)4-6(5)8(11)12;/h3-4H,1-2H3,(H,11,12);1H |
Clave InChI |
ILWIXMNMRHIIHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1C(=O)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)













